

In-Depth Technical Guide: 3- Propoxyphenylboronic Acid (CAS: 149557-18-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Propoxyphenylboronic acid*

Cat. No.: B124759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 149557-18-6, is a versatile organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, it serves as a crucial building block in the construction of complex organic molecules, largely owing to its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a wide array of biologically active compounds and functional materials.

The propoxy functional group on the phenyl ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of **3-Propoxyphenylboronic acid**, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery with a focus on enzyme inhibition, and relevant experimental workflows.

Physicochemical and Safety Data

A clear understanding of the physical, chemical, and safety properties of **3-Propoxyphenylboronic acid** is paramount for its proper handling, storage, and application in

a laboratory setting. The following tables summarize these key data points.

Table 1: Chemical and Physical Properties of **3-Propoxyphenylboronic Acid**

Property	Value	Reference
CAS Number	149557-18-6	[1]
Molecular Formula	C ₉ H ₁₃ BO ₃	[1]
Molecular Weight	180.01 g/mol	[1]
IUPAC Name	(3-propoxyphenyl)boronic acid	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	99-106 °C	
Boiling Point	339.4 °C at 760 mmHg (Predicted)	
Density	1.10 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents such as ether and chloroform.	[2]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritation	P264: Wash skin thoroughly after handling
H335: May cause respiratory irritation	P280: Wear protective gloves/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Synthesis of 3-Propoxyphenylboronic Acid

While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of an organometallic reagent with a trialkyl borate. A general method for the preparation of **3-Propoxyphenylboronic acid** is through the reaction of 3-propoxyaniline.

Experimental Protocol: Synthesis from 3-Propoxyaniline

This protocol is a representative method for the synthesis of arylboronic acids from an aniline precursor via a diazonium salt intermediate.

Materials:

- 3-Propoxyaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Boric Acid (H_3BO_3)
- Sodium Hydroxide (NaOH)

- Diethyl Ether
- Deionized Water
- Ice

Procedure:

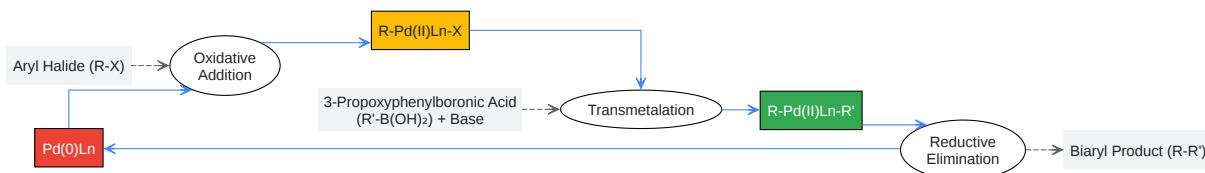
- **Diazotization:**
 - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-propoxyaniline in a solution of concentrated hydrochloric acid and water.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
- **Boration:**
 - In a separate flask, prepare a solution of boric acid in water. Cool this solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the boric acid solution with vigorous stirring, while maintaining the temperature below 10 °C.
- **Hydrolysis and Isolation:**
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
 - Basify the mixture with a solution of sodium hydroxide to a pH of approximately 8-9.
 - Extract the aqueous layer with diethyl ether to remove any non-polar impurities.
 - Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the **3-propoxyphenylboronic acid**.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

Arylboronic acids, including **3-propoxyphenylboronic acid**, are invaluable tools in drug discovery. Their primary application is in the Suzuki-Miyaura coupling reaction to synthesize complex molecular scaffolds. Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like **3-propoxyphenylboronic acid**) and an organic halide or triflate. This reaction forms a carbon-carbon bond and is widely used to create biaryl compounds, which are common structures in pharmaceuticals.

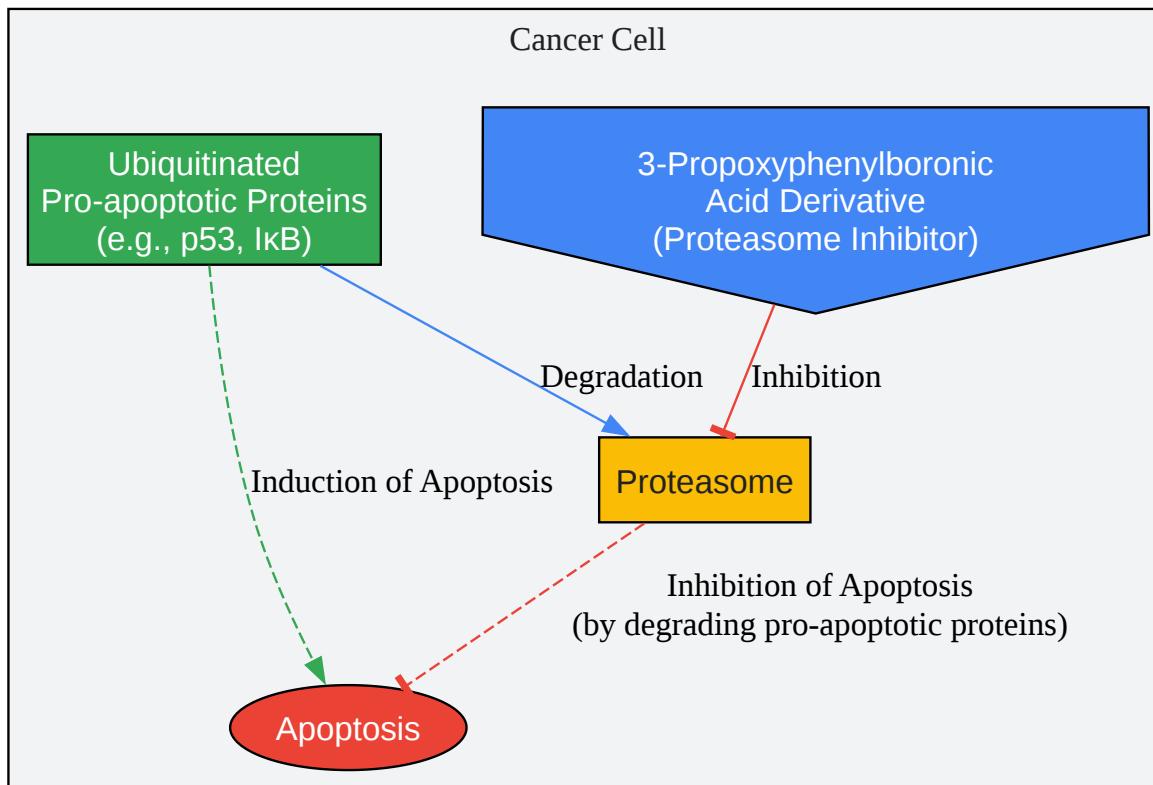

Materials:

- **3-Propoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dpf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., Toluene, Dioxane, or a mixture with water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add the aryl halide, **3-propoxyphenylboronic acid** (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
- Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).

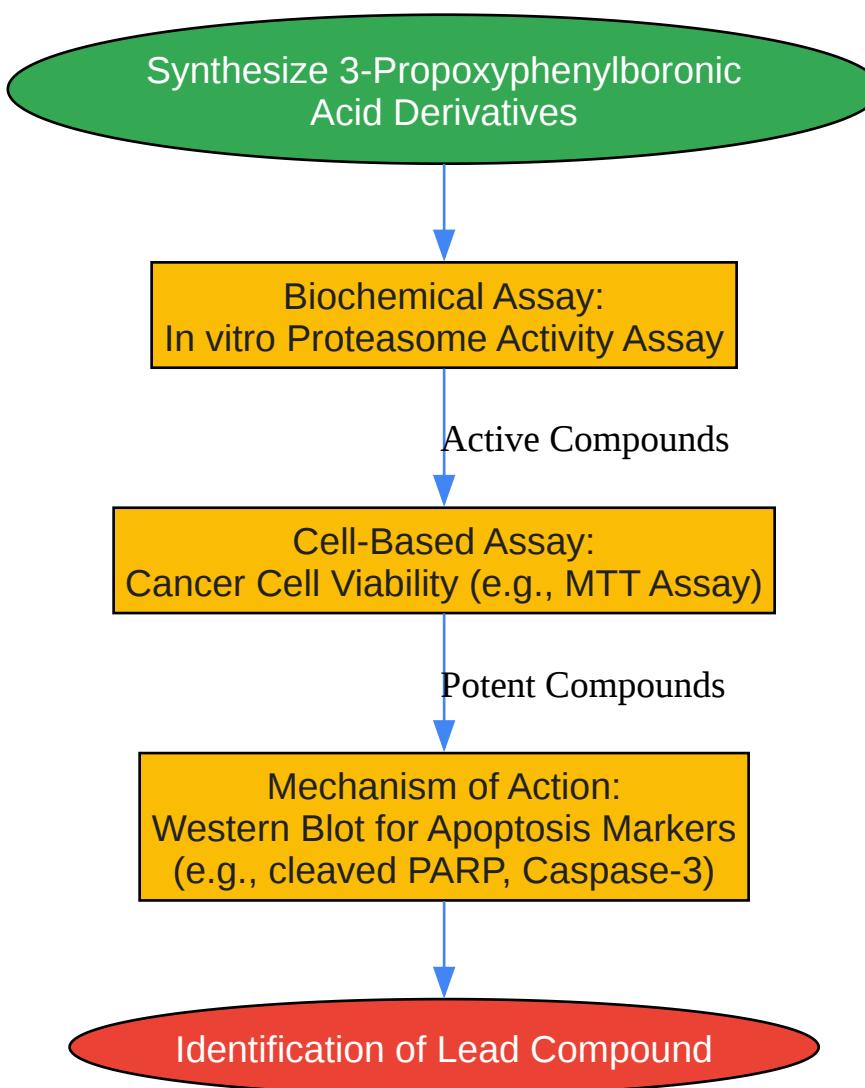
- Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired biaryl compound.


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors in Cancer Research

The boronic acid functional group is a key feature in several approved drugs and clinical candidates, particularly in the realm of oncology. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine residues in the active sites of certain enzymes, such as proteasomes and serine proteases. This interaction can lead to potent and specific enzyme inhibition.


Derivatives of **3-propoxyphenylboronic acid** can be designed and synthesized to target specific enzymes implicated in cancer progression. For example, the synthesis of peptidyl boronic acids can lead to potent proteasome inhibitors. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately triggering cell death.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives leading to apoptosis in cancer cells.

This workflow outlines the general steps to assess the potential of a **3-propoxyphenylboronic acid** derivative as a proteasome inhibitor.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for screening **3-propoxyphenylboronic acid** derivatives for proteasome inhibitory activity.

Conclusion

3-Propoxyphenylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, the inherent reactivity of the boronic acid moiety presents opportunities for the rational design of targeted enzyme inhibitors. This technical guide has provided essential data and detailed protocols to aid researchers, scientists, and drug development professionals in the effective utilization of **3-**

propoxyphenylboronic acid in their research endeavors. As the demand for novel therapeutics continues to grow, the importance of such versatile chemical tools is poised to increase, making a thorough understanding of their properties and applications more critical than ever.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Propoxyphenylboronic Acid (CAS: 149557-18-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124759#3-propoxyphenylboronic-acid-cas-number-149557-18-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com